Lipophilicity and Protein Binding: Bupivacaine vs. Ropivacaine
Bupivacaine demonstrates significantly higher lipophilicity compared to ropivacaine, as quantified by partition coefficients of 346 and 115, respectively. Its protein binding is also marginally higher at 95.5% versus 94% for ropivacaine [1]. This differential in physicochemical properties directly contributes to its enhanced potency and longer duration of action.
| Evidence Dimension | Partition coefficient (octanol/water) and plasma protein binding |
|---|---|
| Target Compound Data | Partition coefficient: 346; Protein binding: 95.5% |
| Comparator Or Baseline | Ropivacaine: Partition coefficient 115; Protein binding 94% |
| Quantified Difference | Partition coefficient of bupivacaine is 3.01-fold higher than ropivacaine |
| Conditions | Physicochemical analysis; data from published table |
Why This Matters
The 3-fold higher lipophilicity of bupivacaine correlates with a more potent and longer-lasting nerve block, making it a preferred choice when extended duration is required over ropivacaine's sensory-selective profile.
- [1] Veerabhadrudu C, et al. Table 3. Dissociation constant, partition coefficient and percentage protein binding of ropivacaine and bupivacaine. J Maxillofac Oral Surg. 2013;13(4):431-434. View Source
